methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dimethylanilino)acetyl]amino]benzoate
Overview
Description
Methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dimethylanilino)acetyl]amino]benzoate is a complex organic compound with a variety of applications in scientific research This compound is known for its unique chemical structure, which includes a benzoate ester, a sulfonamide group, and multiple methoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dimethylanilino)acetyl]amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 3,4-dimethylaniline to form an intermediate sulfonamide. This intermediate is then reacted with methyl 2-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure the quality of the final product. Industrial methods may also incorporate environmentally friendly practices to minimize waste and reduce the use of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dimethylanilino)acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dimethylanilino)acetyl]amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a useful tool in studying enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic applications includes investigating its effects on specific biological pathways and its potential as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dimethylanilino)acetyl]amino]benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. The compound may also interact with enzymes, inhibiting or modulating their activity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxy-5-sulfamoylbenzoate
- 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide
- Methyl 5-(aminosulfonyl)-2-methoxybenzoate
Uniqueness
Methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dimethylanilino)acetyl]amino]benzoate is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dimethylanilino)acetyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O6S/c1-17-10-13-23(33-4)24(14-17)35(31,32)28(20-12-11-18(2)19(3)15-20)16-25(29)27-22-9-7-6-8-21(22)26(30)34-5/h6-15H,16H2,1-5H3,(H,27,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYGQRCLBWCADE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)OC)C3=CC(=C(C=C3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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